(Cbz-hydrazido)glycine trifluoroacetate salt
Overview
Description
(Cbz-hydrazido)glycine trifluoroacetate salt, also known by its CAS number 19704-03-1, is a chemical compound with the molecular formula C12H14F3N3O5 and a molecular weight of 337.25 g/mol . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Physical And Chemical Properties Analysis
The physical and chemical properties of (Cbz-hydrazido)glycine trifluoroacetate salt are not fully detailed in the available sources. The compound has a molecular weight of 337.25 g/mol . More specific properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Prodrug Development
The application of (Cbz-hydrazido)glycine trifluoroacetate salt has been explored in the development of prodrugs. For instance, N-acyl-urea derivatives of carbamazepine (CBZ) were synthesized, resulting in N-glycyl-carbamazepine (N-Gly-CBZ), which acted as a water-soluble prodrug, converting to CBZ and glycine in vivo. This demonstrated the potential of (Cbz-hydrazido)glycine trifluoroacetate salt in improving the solubility and stability of pharmaceutical compounds (Hemenway et al., 2010).
Electrochemical Sensing
This chemical has also been used in the development of sensitive electrochemical sensors. For example, a sensor based on flake-like neodymium molybdate wrapped with multi-walled carbon nanotubes, incorporating (Cbz-hydrazido)glycine trifluoroacetate salt, was created for the detection of carbendazim, a pesticide. This highlights its potential in environmental monitoring and pesticide detection (Xie et al., 2019).
Enhancing Mass Spectrometry Sensitivity
Trifluoroacetic acid, a component of (Cbz-hydrazido)glycine trifluoroacetate salt, has been used in liquid chromatography-mass spectrometry (LC-MS) to improve peptide separation. The addition of glycine mitigates ion suppression and boosts mass spectrometry responses, which is crucial in biopharmaceutical characterization (Mao et al., 2020).
Enzyme Catalysis in Organic Solvents
In enzyme catalysis, the water activities of salt hydrate pairs, which include compounds related to (Cbz-hydrazido)glycine trifluoroacetate salt, were studied to understand their impact on enzymatic reactions in organic solvents. This research is significant for biotechnological applications where enzyme catalysis is key (Zacharis et al., 1997).
Microbial Deprotection
Studies have also been conducted on the microbial deprotection of N-carbobenzoxy-l-amino acids (Cbz-AA), which are closely related to (Cbz-hydrazido)glycine trifluoroacetate salt. This research has implications in organic synthesis and pharmaceutical manufacturing, where deprotection of protected amino acids is a critical step (Maurs et al., 2012).
Safety And Hazards
Safety data sheets indicate that precautions should be taken when handling (Cbz-hydrazido)glycine trifluoroacetate salt. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .
Future Directions
properties
IUPAC Name |
benzyl N-[(2-aminoacetyl)amino]carbamate;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.C2HF3O2/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2,(H,12,14)(H,13,15);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUIPUGRJNRCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718537 | |
Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cbz-hydrazido)glycine trifluoroacetate salt | |
CAS RN |
19704-03-1 | |
Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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